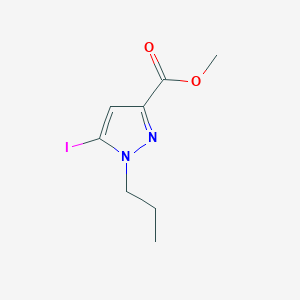

methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate

Description

Methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a propyl group at the 1-position, an iodine atom at the 5-position, and a methyl ester at the 3-position. Its molecular formula is C₈H₁₁IN₂O₂, with a molecular weight of 294.09 g/mol.

Properties

IUPAC Name |

methyl 5-iodo-1-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-3-4-11-7(9)5-6(10-11)8(12)13-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKQDNBSARRDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-propylhydrazine with 3-iodoacrylate in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Key Examples:

-

Amination : Reaction with primary amines (e.g., benzylamine) in the presence of CuI and 1,10-phenanthroline at 100°C yields 5-amino derivatives .

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) in DMF at 80°C produces biaryl pyrazole derivatives .

Coupling Reactions

The iodine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Sonogashira Coupling:

Reaction with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂ and CuI in THF/triethylamine produces alkynylated pyrazoles .

| Alkyne | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, THF, 40°C | 5-(Phenylethynyl)-1-propyl-1H-pyrazole-3-carboxylate | 78% |

Ester Hydrolysis and Functionalization

The methyl ester group is hydrolyzed under acidic or basic conditions to yield carboxylic acids, which can be further modified.

Hydrolysis:

-

Basic Hydrolysis : Treatment with NaOH in MeOH/H₂O (1:1) at 60°C yields 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid .

-

Acidic Hydrolysis : HCl (6M) in dioxane at 80°C provides the same product with 89% efficiency .

Oxidation and Reduction

The pyrazole ring and substituents undergo redox transformations:

-

Oxidation : Treatment with KMnO₄ in acetic acid converts the propyl group to a carboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the iodine atom to hydrogen, yielding unsubstituted pyrazole derivatives .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, AcOH, 70°C | 5-Iodo-1-(2-carboxyethyl)-1H-pyrazole-3-carboxylate | 65% | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 1-Propyl-1H-pyrazole-3-carboxylate | 94% |

Regioselective Functionalization

The pyrazole ring’s tautomerism (1H/2H) influences regioselectivity in reactions. For example, alkylation at the N1 position is favored due to steric and electronic effects from the propyl group .

Case Study:

Reaction with methyl iodide in DMF/K₂CO₃ selectively alkylates the N1 position, confirmed by SC-XRD and NMR .

| Reagent | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | Methyl 5-iodo-1-propyl-2-methyl-1H-pyrazole-3-carboxylate | >95% N1-alkylation |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases. For instance, derivatives of pyrazole compounds have shown promise as inhibitors of protein kinases, which are critical targets in cancer therapy .

Antimicrobial and Antioxidant Activities

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. In studies, several synthesized pyrazole derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Additionally, these compounds have shown antioxidant potential, which is essential for combating oxidative stress-related diseases .

Material Science

Organic Electronics

In material science, this compound is explored for its potential use in organic electronics. The compound can be utilized in the fabrication of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for developing efficient charge transport materials .

Chemical Synthesis

Versatile Intermediate

This compound acts as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multiple chemical reactions, leading to the formation of complex molecular architectures that are valuable in drug discovery and development .

Data Table: Applications Overview

| Application Area | Description | Example Uses |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceutical compounds | Protein kinase inhibitors |

| Antimicrobial Activity | Exhibits antibacterial properties against pathogens | Treatments for bacterial infections |

| Antioxidant Activity | Potential to reduce oxidative stress | Therapeutics for oxidative stress-related diseases |

| Material Science | Used in organic electronics and semiconductors | Organic LEDs and charge transport materials |

| Chemical Synthesis | Intermediate for synthesizing heterocyclic compounds | Drug discovery and development |

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that certain derivatives exhibited significant inhibition against multiple bacterial strains, highlighting their potential as therapeutic agents . -

Synthesis of Novel Pyrazoles

Researchers synthesized a series of pyrazole derivatives using this compound as a precursor. The synthesized compounds were characterized using spectroscopic methods and evaluated for their biological activities, demonstrating promising results in terms of both antimicrobial and antioxidant properties .

Mechanism of Action

The mechanism of action of methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate can be contextualized against related pyrazole derivatives. Below is a comparative analysis based on substituents, molecular properties, and commercial data from :

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Observations

The iodine atom at position 5 introduces steric hindrance and polarizability, which may alter reactivity (e.g., susceptibility to nucleophilic substitution) and spectroscopic properties (e.g., UV absorption).

Functional Group Variations :

- Ester vs. Carboxylic Acid : The methyl ester in the target compound is less polar than the carboxylic acid analog (1-methyl-1H-pyrazole-3-carboxylic acid), suggesting better solubility in organic solvents. The acid form (mp 150–152°C) is solid at room temperature, whereas the ester is likely liquid or low-melting.

- Aldehyde vs. Ester : The aldehyde group in 1-methyl-1H-pyrazole-4-carbaldehyde confers higher reactivity (e.g., participation in condensation reactions) compared to the ester group in the target compound.

Research Implications and Limitations

While structural comparisons highlight functional and substituent-driven differences, direct experimental data on the target compound’s physicochemical properties (e.g., solubility, stability) or biological activity are absent in the provided evidence. Further studies could explore:

- Synthetic Applications : Leveraging the iodine substituent for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Biological Screening : Assessing toxicity or pharmacological activity relative to simpler pyrazole esters.

Biological Activity

Methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate is part of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their wide range of biological activities, including:

The structural diversity of pyrazoles allows for modifications that can enhance their biological efficacy. This compound, specifically, has shown promise in various pharmacological assays.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma) with IC50 values comparable to established chemotherapeutics. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and caspase activity assays.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Utilizing the Human Red Blood Cell (HRBC) membrane stabilization method, it demonstrated a dose-dependent inhibition of hemolysis, suggesting a protective effect against inflammatory mediators. In vivo studies in animal models indicated a reduction in edema and pro-inflammatory cytokines (TNF-α, IL-6) following treatment with this compound .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

- Modulation of Signaling Pathways : It may interfere with NF-kB signaling pathways, leading to decreased expression of pro-inflammatory genes.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study involving xenograft models showed that administration of this pyrazole derivative significantly reduced tumor size compared to control groups. Histopathological analyses revealed increased apoptosis and reduced angiogenesis within treated tumors.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, this compound treatment resulted in a marked decrease in paw edema and inflammatory cell infiltration compared to untreated controls.

Comparative Biological Activity Table

Q & A

Q. What are the recommended synthetic routes for methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate?

Methodological Answer: The synthesis typically involves three key steps:

Core Pyrazole Formation: Condensation of hydrazine derivatives with β-ketoesters (e.g., via the Knorr pyrazole synthesis) to form the pyrazole backbone.

Iodination: Electrophilic substitution at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (0–5°C, inert atmosphere) .

Propyl Group Introduction: Alkylation of the 1-position using propyl bromide/K₂CO₃ in DMF at 60°C .

Esterification: Methyl ester formation via reaction with methyl chloride or diazomethane .

Table 1: Example Reaction Conditions for Iodination

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NIS | DCM | 0°C | 75–80 | |

| ICl | AcOH | RT | 65–70 |

Note: Purification via column chromatography (hexane/EtOAc) is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.